5-(2,4-dimethoxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
Overview
Description
5-(2,4-dimethoxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.08816355 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Research into 5-(2,4-dimethoxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone and related compounds primarily focuses on their synthesis and evaluation for various biological activities. These compounds belong to a broader class of chemicals known as thiazolidinones and imidazolidinones, which have been extensively studied for their therapeutic potentials.
Antiviral Activity : A study highlighted the synthesis of imidazo[1,5-a]-1,3,5-triazine derivatives, closely related to this compound, and their examination for inhibitory effects on ortho- and paramyxoviruses replication. Some of these compounds showed specific inhibitory activities against viruses like influenza A and respiratory syncytial virus at significantly lower concentrations than their cytotoxic levels, suggesting their potential as antiviral agents (Golankiewicz et al., 1995).
Antidepressant Activity : Another compound, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, prepared by the hydrogenation of a related benzylidene compound, demonstrated potential antidepressant activity through mechanisms distinct from traditional antidepressants, indicating the potential for the development of new therapeutic agents with novel mechanisms of action (Wessels et al., 1980).
Phosphodiesterase Inhibition : Analogs of 4-(3,4-dimethoxybenzyl)-2-imidazolidinone have been tested for their ability to inhibit rat erythrocyte phosphodiesterase, an enzyme involved in the breakdown of cyclic AMP. Modifications in the molecular structure led to significant increases in inhibitory activity, suggesting these compounds' potential as biochemical tools or therapeutic agents (Sheppard & Wiggan, 1971).
Antioxidant and Antimicrobial Activities : The synthesis of 5-imino or 5-acylidene substituted 1,3-thiazolidin-4-one derivatives revealed compounds with potent antioxidant properties and antimicrobial activities against various pathogens. This indicates their potential as leads for developing new antimicrobial and antioxidant agents (Üngören et al., 2015).
Properties
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-15-11(13(17)16(2)14(15)20)7-9-5-6-10(18-3)8-12(9)19-4/h5-8H,1-4H3/b11-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWAWYRXHBCKIF-XFFZJAGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C=C(C=C2)OC)OC)C(=O)N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=C(C=C(C=C2)OC)OC)/C(=O)N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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